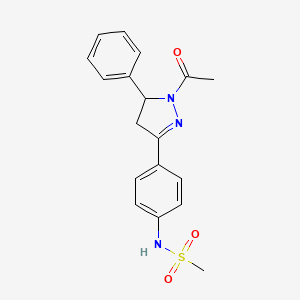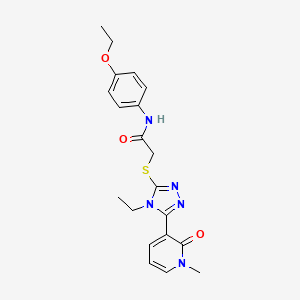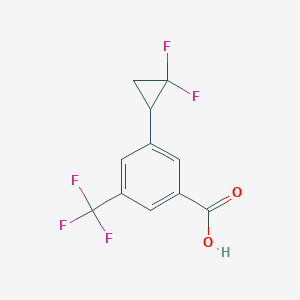
3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide” has a molecular formula of C16H19N7O3S. It has an average mass of 389.432 Da and a monoisotopic mass of 389.127014 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Diels–Alder reaction between key intermediates, followed by conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has been focused on synthesizing new heterocyclic compounds incorporating sulfonamido moieties, aiming to develop compounds with potential antibacterial properties. These efforts include the synthesis of various derivatives through reactions involving active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives, among others, with a subset demonstrating significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antibacterial Activity
Several studies have synthesized and evaluated the antimicrobial activities of sulfonamide derivatives, revealing that certain compounds exhibit high antimicrobial and antibacterial efficacy against various strains, including Pseudomonas aeruginosa and Escherichia coli. This line of research highlights the potential of these compounds in developing new antimicrobial agents (Poręba et al., 2015).
Investigation of Molecular Behavior
The tautomeric behavior of sulfonamide derivatives has been investigated using spectroscopic methods to understand their molecular conformation and its relation to pharmaceutical and biological activities. Such studies provide insights into the structural attributes that influence the efficacy of sulfonamide compounds in biological applications (Erturk et al., 2016).
Designing Sulfonamide Hybrids
Recent advances in the design and development of sulfonamide hybrids have been reviewed, focusing on their pharmacological applications. These hybrids exhibit a range of activities, including antibacterial, anti-cancer, and anti-inflammatory properties, demonstrating the versatility of sulfonamide compounds in medicinal chemistry (Ghomashi et al., 2022).
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-11-16(12(2)26-23-11)27(24,25)19-10-9-18-14-6-7-15(22-21-14)20-13-5-3-4-8-17-13/h3-8,19H,9-10H2,1-2H3,(H,18,21)(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOWWXMPZRJFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2931660.png)
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2931661.png)
![Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate](/img/structure/B2931662.png)


![4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2931670.png)
![N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2931671.png)
![methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2931672.png)

![Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2931675.png)

![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)
